molecular formula C10H16N2O3S B2740654 tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate CAS No. 1936477-03-0

tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B2740654
CAS No.: 1936477-03-0
M. Wt: 244.31
InChI Key: STDOLIFWQGEZIY-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a methoxymethyl group, and a thiazole ring, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of carbamates is typically through the inhibition of acetylcholinesterase, an enzyme that is essential for normal nerve impulse transmission .

Safety and Hazards

Carbamates can be hazardous. They are often used as pesticides and can be toxic to humans and animals if ingested, inhaled, or come into contact with the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity. Catalysts and solvents are chosen to facilitate the reaction while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the thiazole ring can produce dihydrothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • tert-Butyl carbamate

Uniqueness

tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate is unique due to its combination of a tert-butyl group, a methoxymethyl group, and a thiazole ring. This structure provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(13)12-8-11-5-7(16-8)6-14-4/h5H,6H2,1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDOLIFWQGEZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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